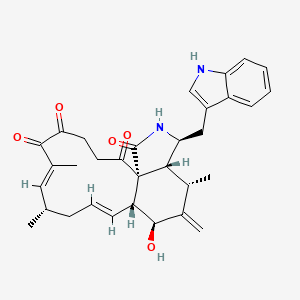
isochaetoglobosin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isochaetoglobosin D is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles and a macrocycle.
科学的研究の応用
Biological Activities
Isochaetoglobosin D has been studied for its diverse biological activities, particularly its cytotoxic and antimicrobial properties.
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, it exhibited moderate activity against the A-549 cell line (lung cancer) with an IC50 value of approximately 2.55 μM, indicating its potential as a chemotherapeutic agent . Additionally, compounds derived from C. globosum, which include this compound, have shown significant antiproliferative activity against other cancer cell lines such as LNCaP (prostate cancer) and B16F10 (melanoma), with IC50 values reported at 0.62 μM and 2.78 μM respectively .
Antimicrobial Properties
This compound also demonstrates notable antimicrobial activity. It has been reported to possess potent antibacterial properties against pathogenic anaerobes, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.66 μM, comparable to standard antibacterial drugs like tinidazole . This highlights its potential for development into new antimicrobial agents.
Structural Characteristics
This compound is characterized by a unique chemical structure that contributes to its biological activities. It features a macrocyclic ring structure with a 3,4-substituted pyrrole ring . Recent revisions of its structure based on NMR data suggest that this compound may be closely related to other chaetoglobosins, such as penochalasin C . Understanding these structural nuances is crucial for further research into its biosynthetic pathways and functional mechanisms.
Environmental Applications
The potential environmental applications of this compound are also noteworthy. Given its bioactive properties, it could be explored for use in bioremediation processes or as a natural pesticide due to its antimicrobial effects against plant pathogens . Further research is needed to evaluate its efficacy and safety in such applications.
Case Studies and Research Findings
Several studies have documented the extraction and characterization of this compound and related compounds:
- Study on Marine-Derived Fungi : A comprehensive review detailed the isolation of this compound from C. globosum derived from marine algae, emphasizing its cytotoxic and antibacterial properties .
- NMR Structural Analysis : Research focusing on NMR spectroscopy provided insights into the structural characteristics of this compound and led to the revision of its chemical structure based on detailed spectral analysis .
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against various microbial strains, suggesting its potential as a natural antimicrobial agent .
Data Summary Table
| Property | Value/Description |
|---|---|
| Source | Marine-derived fungus Chaetomium globosum |
| Cytotoxicity (A-549) | IC50 = 2.55 μM |
| Antimicrobial Activity | MIC = 0.24 - 0.66 μM |
| Structural Features | 3,4-substituted pyrrole ring |
化学反応の分析
NMR Spectroscopy Findings
The following tables summarize key NMR data that supported the structural revision:
| Fragment | Chemical Shift (ppm) | Coupling Constants (Hz) |
|---|---|---|
| C-19 | 111.62 | - |
| C-20 | 136.6 | - |
| C-21 | 136.4 | H-21/H-22: 3.6 |
| C-22 | 136.51 | - |
| C-23 | - | - |
The chemical shifts of carbon atoms in isochaetoglobosin D were closely aligned with those in penochalasin C, reinforcing the structural equivalence between these compounds .
Reaction Mechanisms
This compound can undergo various chemical reactions typical of compounds containing pyrrole rings, including electrophilic substitution and nucleophilic attacks.
3.1.1 Electrophilic Substitution
Electrophilic aromatic substitution is a common reaction for pyrrole derivatives, where an electrophile attacks the electron-rich aromatic system of the pyrrole ring. The reaction proceeds through the formation of a σ-complex, which subsequently loses a proton to restore aromaticity:
Pyrrole+Electrophile→ complex→Substituted Pyrrole+H+
3.1.2 Nucleophilic Attacks
Nucleophilic substitution reactions can occur at positions on the pyrrole ring where electron density is high, often facilitated by substituents that stabilize negative charge or enhance nucleophilicity.
Biological Activity and Implications
Research has suggested that this compound exhibits biological properties that may be influenced by its reactivity patterns. Understanding its chemical reactions can provide insights into its pharmacological potential and mechanisms of action.
特性
分子式 |
C32H36N2O5 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
(1R,7E,9S,11E,13R,14S,16S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,5,6,20-tetrone |
InChI |
InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,19,23,25,28,30,33,38H,4,8,12-13,15H2,1-3H3,(H,34,39)/b10-7+,18-14+/t17-,19+,23-,25-,28-,30+,32+/m0/s1 |
InChIキー |
PTPJKVDJLHYTML-XANHDBJGSA-N |
異性体SMILES |
C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)O |
正規SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















